3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid
CAS No.:
Cat. No.: VC15817246
Molecular Formula: C12H9ClO4
Molecular Weight: 252.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClO4 |
|---|---|
| Molecular Weight | 252.65 g/mol |
| IUPAC Name | 5-chloro-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H9ClO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15) |
| Standard InChI Key | ANDZIYLHIFZHRP-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid (C₁₂H₉ClO₄) consists of a benzofuran ring system with three distinct substituents:
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Chlorine at the 5-position, influencing electronic properties and reactivity
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Allyloxy group (-O-CH₂-CH=CH₂) at the 3-position, providing sites for further functionalization
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Carboxylic acid at the 2-position, enabling salt formation or esterification
The planar benzofuran core creates conjugation between the furan oxygen and aromatic π-system, while substituents modulate solubility and steric effects.
Spectroscopic Characterization
While direct NMR data for this compound is unavailable, analogous 5-chlorobenzofuran-2-carboxylic acids exhibit characteristic signals:
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¹H NMR: Allyl protons appear as multiplet signals at δ 4.5–6.0 ppm (CH₂=CH-CH₂-O)
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¹³C NMR: Carboxylic acid carbonyl at δ 168–170 ppm, benzofuran carbons at δ 110–160 ppm
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IR: Strong C=O stretch at 1680–1720 cm⁻¹ and O-H broad peak at 2500–3000 cm⁻¹
Synthesis and Manufacturing
Radical Cyclization Approaches
Metal-free decarboxylative cyclization, as demonstrated for chroman-4-ones , offers a viable pathway:
Reaction Scheme
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Precursor Preparation: 2-(Allyloxy)-5-chlorosalicylaldehyde + Oxamic Acid
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Radical Initiation: (NH₄)₂S₂O₈ in DMSO generates sulfate radical anions (SO₄⁻- )
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Cyclization: Sequential H-atom transfer and radical recombination forms benzofuran core
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Oxidation: Final oxidation yields carboxylic acid functionality
Optimized Conditions
Alternative Synthetic Routes
Hydrolytic Pathway (Adapted from pyrazole syntheses ):
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Esterification of 5-chlorobenzofuran-2-carboxylate with allyl bromide
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Basic hydrolysis (LiOH/H₂O/EtOH, reflux) to carboxylic acid
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Acidification (HCl) to precipitate product
Scale-Up Considerations
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Gram-scale reactions require controlled addition of oxidants to manage exotherms
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DMSO enables solubility but complicates purification; ethyl acetate/water biphasic extraction preferred
Physicochemical Properties
Thermodynamic Parameters
| Property | Value/Behavior | Source Analog |
|---|---|---|
| Melting Point | 185–190°C (decomp.) | |
| Solubility (H₂O) | <1 mg/mL (25°C) | |
| Solubility (DMSO) | 50–100 mg/mL | |
| logP | 2.8–3.2 (calculated) | |
| pKa | 3.1 (carboxylic acid) |
Stability Profile
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Thermal: Stable ≤150°C; decarboxylation observed at higher temps
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Photolytic: Benzofuran core susceptible to UV-induced ring opening
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Hydrolytic: Stable in pH 2–7; ester hydrolysis occurs under strong basic conditions
Reactivity and Functionalization
Carboxylic Acid Derivatives
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | SOCl₂/ROH, 0–25°C | Allyloxybenzofuran esters |
| Amide Formation | EDC/HOBt, amines | Bioactive amide conjugates |
| Salt Formation | NaOH/MeOH | Sodium salt (improved H₂O solubility) |
Allyloxy Group Reactivity
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Ozonolysis: Cleaves allyl chain to yield aldehyde intermediates
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Thiol-Ene Click: Thiols add across double bond under UV initiation
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Epoxidation: mCPBA converts allyl to epoxide for ring-expansion
Applications and Biological Relevance
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Benzofuran-carboxylic acid derivatives target ATP-binding pockets
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Antimicrobial Agents: Chlorinated benzofurans show MIC ≤8 μg/mL against Gram+ pathogens
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Prodrug Systems: Ester derivatives enhance membrane permeability
Material Science Applications
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Liquid Crystals: Allyloxy groups enable mesophase stabilization in nematic systems
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Coordination Polymers: Carboxylate bridges metal centers (Cu, Zn) for MOF construction
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation (H315) | Wear nitrile gloves | |
| Eye Damage (H319) | Use chemical goggles | |
| Respiratory Irritation (H335) | Fume hood required |
Disposal Considerations
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Neutralize with saturated NaHCO₃ before incineration
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Aqueous solutions require activated carbon treatment
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